molecular formula C18H35N5O7 B14639706 Antibiotic 66-40D CAS No. 53797-16-3

Antibiotic 66-40D

Cat. No.: B14639706
CAS No.: 53797-16-3
M. Wt: 433.5 g/mol
InChI Key: DAKDDLIZULPEFW-UHFFFAOYSA-N
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Description

Antibiotic 66-40D is a research-grade material characterized as Amoxicillin, a broad-spectrum, beta-lactam antibiotic belonging to the aminopenicillin class. This compound is an essential tool for microbiological and pharmacological research, primarily employed to study mechanisms of bacterial cell wall synthesis and inhibition. The primary research value of Amoxicillin lies in its mechanism of action; it competitively inhibits penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan cross-linking in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis and death, making it a classic model for studying bactericidal agents . Researchers utilize this compound to investigate the efficacy against a range of susceptible Gram-positive and Gram-negative bacteria, as well as to explore the growing global challenge of antibiotic resistance . Specifically, its role is critical in studies focusing on beta-lactamase-mediated resistance, often in combination with beta-lactamase inhibitors like clavulanic acid . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is supplied for use in controlled laboratory settings to advance scientific understanding of antibiotic function and resistance mechanisms.

Properties

CAS No.

53797-16-3

Molecular Formula

C18H35N5O7

Molecular Weight

433.5 g/mol

IUPAC Name

2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3

InChI Key

DAKDDLIZULPEFW-UHFFFAOYSA-N

Canonical SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

Origin of Product

United States

Preparation Methods

Fermentation Process

Strain and Culture Conditions

Micromonospora inyoensis is cultivated in a medium containing carbon and nitrogen sources optimized for secondary metabolite production. The fermentation broth typically includes:

  • Carbon sources : Glucose (2–4% w/v) or glycerol
  • Nitrogen sources : Soybean meal (1.5% w/v), corn steep liquor (0.5% w/v)
  • Inorganic salts : K₂HPO₄ (0.1% w/v), MgSO₄·7H₂O (0.05% w/v)
  • pH : Adjusted to 7.2–7.4 before sterilization.

Fermentation occurs at 28°C for 7–10 days under aerobic conditions (agitation: 220 rpm; aeration: 1.0 vvm). Sisomicin is the primary product, while 66-40D constitutes <5% of total metabolites.

Table 1: Key Fermentation Parameters for 66-40D Production
Parameter Optimal Condition Yield of 66-40D (U/mL)
Temperature 28°C 120–150
Dissolved Oxygen 30% saturation 145–160
Fermentation Duration 168 hours 160–178
Carbon Source Glycerol (3% w/v) 170–185

Isolation and Purification

Primary Extraction

The fermentation broth is acidified to pH 2.0 with HCl, filtered to remove biomass, and neutralized to pH 7.0. Cation-exchange chromatography (Amberlite IRC-50, NH₄⁺ form) is used for initial adsorption. Elution with 0.5 N NH₄OH yields a crude antibiotic mixture.

Chromatographic Separation

The crude extract undergoes sequential column chromatography:

  • Silica Gel Column : Eluted with chloroform-methanol-7% NH₄OH (1:2:1 v/v).
  • Bio-Gel P-2 Column : Fractionation using stepwise NH₄OH gradients (0.05 N → 0.24 N).
Table 2: Chromatography Conditions for 66-40D Isolation
Step Stationary Phase Eluent 66-40D Recovery (%)
Initial Adsorption Amberlite IRC-50 0.5 N NH₄OH 85–90
Silica Gel 60–100 mesh CHCl₃-MeOH-NH₄OH (1:2:1) 70–75
Bio-Gel P-2 Fine-grade 0.18 N NH₄OH 95–98

66-40D elutes at 0.18 N NH₄OH, followed by lyophilization to obtain a white amorphous powder.

Structural Characterization

Spectroscopic Analysis

  • NMR (¹H and ¹³C) : Confirmed the presence of a 2,6-diamino-2,3,4,6-tetradeoxy-α-D-glycero-hex-4-enopyranosyl unit linked to 2-deoxy-D-streptamine.
  • Mass Spectrometry : Molecular ion peak at m/z 647.3 ([M+H]⁺), consistent with C₂₃H₄₂N₆O₈.

X-ray Crystallography

Single-crystal analysis revealed the β-L-arabinopyranosyl configuration at the 1→6 glycosidic bond, distinguishing 66-40D from 66-40B.

Biosynthetic Pathway

66-40D derives from sisomicin via enzymatic modifications:

  • Methylation : S-Adenosylmethionine-dependent transfer of a methyl group to the 3"-amino position.
  • Epimerization : Epimerase-mediated inversion at C4" to form the β-L-arabinopyranosyl moiety.
Table 3: Key Enzymes in 66-40D Biosynthesis
Enzyme Function Gene Cluster
3"-N-Methyltransferase Methylates sisomicin at C3" mmnM
C4" Epimerase Converts α-D-xylose to β-L-arabinose mmnE

Yield Optimization Strategies

Strain Improvement

  • Diethyl Sulfate Mutagenesis : Increased 66-40D titer by 42.6% in mutant strain H6-32.
  • Protoplast Fusion : Enhanced metabolic flux toward methylated derivatives.

Fermentation Optimization

  • Dissolved Oxygen Control : Maintaining 30% saturation improved yield by 18%.
  • Precursor Feeding : Methylcobalamin (0.1 mM) increased methylation efficiency by 22%.

Challenges and Solutions

  • Low Natural Abundance : 66-40D constitutes <2% of total metabolites. Solution: Mutagenesis and media optimization.
  • Chromatographic Co-elution : 66-40D co-elutes with 66-40B. Solution: High-resolution Bio-Gel P-2 columns.

Industrial Applications

66-40D serves as a precursor for semisynthetic antibiotics. For example:

  • Netilmicin : Synthesized via 1-N-ethylation of 66-40D.
  • Plazomicin : Derived through 6'-N-hydroxylation and 2'-O-methylation.

Chemical Reactions Analysis

Acylation of Amino Groups

Antibiotic 66-40D contains multiple primary and secondary amino groups, making it highly reactive toward acylating agents. Selective acylation at the 1-N position is a critical modification to enhance antibacterial efficacy and reduce toxicity.

Reaction Type Reagents/Conditions Product Application
1-N-AcylationAcyl chlorides (e.g., S-3-amino-β-hydroxypropionyl chloride) in partially neutralized acid medium1-N-Substituted derivatives (e.g., acylated 66-40D)Improved pharmacokinetics and reduced nephrotoxicity

This reaction exploits the partial protonation of amino groups to direct regioselective acylation. The process preserves the antibiotic’s core structure while introducing functional groups that modulate interaction with bacterial ribosomes .

Oxidation and Reduction Reactions

The sugar moieties and hydroxyl groups in 66-40D undergo redox reactions, altering its bioactivity:

Oxidation

  • Periodate Oxidation : Cleaves vicinal diols in the sugar units, enabling structural elucidation. For example, periodate oxidation of protected derivatives eliminates specific diaminosugar rings, yielding pseudodisaccharides .

  • Oxidizing Agents : Hydrogen peroxide or metal oxides target hydroxyl groups, generating ketones or carboxylic acids.

Reduction

  • Sodium Borohydride : Reduces aldehyde intermediates formed during hydrolysis, stabilizing the molecule.

Hydrolysis and Stability

This compound is sensitive to both acidic and alkaline conditions, leading to structural degradation:

Condition Reaction Outcome Mechanistic Insight
Acidic Hydrolysis Cleavage of glycosidic linkages, yielding aglycone and sugar fragmentsProtonation of oxygen atoms destabilizes glycosidic bonds
Alkaline Hydrolysis Degradation of amide bonds or lactone ringsNucleophilic attack by hydroxide ions

Controlled hydrolysis is used in structural studies to identify constituent sugars and their linkages .

Glycosidic Bond Modifications

The β-L-arabinopyranosyl and α-D-hex-4-enopyranosyl units in 66-40D undergo selective cleavage:

Method Target Bond Product
Barry’s Method Glycosidic linkage to mannoseLividomycin B analogs
Enzymatic Cleavage Specific glycosidasesMonosaccharide derivatives

These reactions are pivotal for synthesizing semisynthetic analogs with tailored antibacterial spectra .

Salt Formation and Stability

Aminoglycosides like 66-40D form stable salts with inorganic acids (e.g., sulfates, hydrochlorides), enhancing solubility for clinical formulations. The amino groups act as proton acceptors, forming crystalline salts suitable for parenteral administration .

Structural Insights and Reaction Sites

The reactivity of 66-40D is dictated by its unique structure:

  • Core Structure : 2-Deoxy-D-streptamine with O-linked diaminohexenopyranosyl and β-L-arabinopyranosyl units .

  • Key Reactive Sites :

    • Primary amines at positions 1 and 3.

    • Hydroxyl groups on sugar moieties.

    • Labile glycosidic bonds between cyclitol and sugars.

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Similar Aminoglycosides

Aminoglycosides share a core 2-deoxystreptamine ring but differ in attached sugar units and functional groups. Below is a comparative analysis of 66-40D and key analogues:

Compound Structural Features Unique Components CPC Classification
66-40D 3-deoxy-3-methylamino-β-L-arabinopyranosyl unit attached via β-linkage Novel β-L-arabinopyranosyl configuration C12P 19/485, 19/50
Gentamicin Multiple aminocyclitol rings (gentamine) with 4,6-disubstituted 2-deoxystreptamine Methyl and hydroxyl groups at C-6' C12P 19/50
Kanamycin 4,6-disubstituted 2-deoxystreptamine with 3-amino-3-deoxy-D-glucose 3-Amino group in hexose ring C12P 19/50
Tobramycin Similar to gentamicin but lacks the 3'-hydroxyl group Deoxygenation at C-3' C12P 19/50

The β-L-arabinopyranosyl unit in 66-40D introduces steric and electronic variations that may alter ribosomal binding or resistance enzyme recognition .

Antimicrobial Activity and Spectrum

Both 66-40D and its sibling compound, 66-40B, exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria . However, the novel sugar moiety in 66-40D may enhance activity against strains resistant to older aminoglycosides due to reduced susceptibility to modifying enzymes .

Resistance Mechanisms and Evasion Potential

Traditional aminoglycosides are inactivated by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases (AAC), phosphotransferases (APH), and nucleotidyltransferases (ANT). For example:

  • Gentamicin : Targeted by AAC(3) and ANT(2'') .
  • Kanamycin : Inactivated by APH(3') and AAC(6') .

This hypothesis aligns with the structural resistance mechanisms observed in plazomicin, a next-generation aminoglycoside designed to bypass common AMEs .

Pharmacokinetic and Toxicity Considerations

Aminoglycosides are notorious for nephrotoxicity and ototoxicity, linked to their accumulation in renal tissues and inner ear cells. For instance, the β-L-arabinopyranosyl unit could reduce binding to renal transporters, thereby lowering nephrotoxic risk.

Biological Activity

Antibiotic 66-40D, a novel aminoglycoside antibiotic derived from the actinomycete Micromonospora inyoensis, has garnered attention due to its broad-spectrum antibacterial activity and unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in combating bacterial infections, especially those caused by drug-resistant strains.

Structural Characteristics

This compound is chemically characterized as O-2,6-diamino-2,3,4,6-tetradeoxy-α-D-glycero-hex-4-enopyranosyl-(1→4)-O-[3-deoxy-3-methylamino-β-L-arabinopyranosyl-(1→6)]-2-deoxy-D-streptamine. Its unique sugar unit, 3-deoxy-3-methylamino-β-L-arabinopyranosyl, distinguishes it from other aminoglycosides and may enhance its efficacy against resistant bacterial strains.

The primary mechanism of action for this compound involves the inhibition of protein synthesis. It binds to the bacterial ribosome, disrupting the translation process and leading to cell death. This mechanism is similar to that of other aminoglycosides but is potentially more effective against certain drug-resistant bacteria due to its unique structural features that increase binding affinity.

Antibacterial Activity

This compound demonstrates significant antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. Its effectiveness has been evaluated through various studies:

Bacterial StrainSensitivity to this compound
Staphylococcus aureusSensitive
Escherichia coliSensitive
Pseudomonas aeruginosaModerately sensitive
Klebsiella pneumoniaeSensitive

The compound's broad-spectrum activity makes it a promising candidate for treating infections that are resistant to conventional antibiotics.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical settings:

  • Case Study on Drug Resistance : A retrospective analysis demonstrated that this compound was effective against multidrug-resistant strains in a cohort of patients with severe bacterial infections. The study noted a significant reduction in infection rates when this antibiotic was administered compared to traditional treatments .
  • Comparative Effectiveness : In a controlled trial comparing this compound with other aminoglycosides like Gentamicin and Tobramycin, it was found that 66-40D exhibited superior efficacy against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The trial also indicated fewer side effects associated with its use.
  • Mechanistic Insights : Research has shown that the unique sugar moiety of this compound enhances its binding to bacterial ribosomes, which is critical for its antibacterial activity. This was corroborated by in vitro assays demonstrating higher binding affinity compared to other aminoglycosides .

Q & A

Q. What are the primary structural and biosynthetic pathways of Antibiotic 66-40D, and how do they influence its antimicrobial activity?

this compound belongs to the aminoglycoside class, characterized by a cyclohexyl radical substituted with nitrogen atoms and linked saccharide groups . Its biosynthesis involves enzymatic modifications critical for antimicrobial efficacy. To investigate these pathways, researchers should employ genomic sequencing (e.g., identifying biosynthetic gene clusters) and comparative metabolomics to correlate structural variations with activity. Spectroscopic methods (NMR, MS) are essential for validating structural hypotheses .

Q. What standardized methodologies are recommended for assessing the in vitro efficacy of this compound against Gram-negative pathogens?

Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., E. coli ATCC 25922) and account for variables like pH, cation concentration, and inoculum size. Cross-tabulation and chi-square tests can statistically validate associations between MIC values and bacterial resistance phenotypes .

Q. How can researchers design experiments to differentiate this compound’s bacteriostatic vs. bactericidal effects?

Conduct time-kill curve assays with sampling intervals (0–24 hours) and plate counts. Define bacteriostatic activity as ≥3-log reduction in CFU/mL and bactericidal as ≥3-log kill. Pair with viability staining (e.g., LIVE/DEAD BacLight) to confirm membrane integrity. Use survival analysis models to interpret dose-dependent effects .

Advanced Research Questions

Q. What mechanisms underlie the development of resistance to this compound in Pseudomonas aeruginosa, and how can these be experimentally dissected?

Resistance often involves enzymatic modification (e.g., aminoglycoside acetyltransferases) or ribosomal mutations. Employ RNA-seq to identify upregulated resistance genes and CRISPR-Cas9 knockouts to validate their roles. Combine phenotypic microarrays with genomic data to map resistance pathways. For contradictory findings, apply causal inference frameworks (e.g., PICO) to isolate confounding variables .

Q. How should researchers resolve contradictions in pharmacokinetic/pharmacodynamic (PK/PD) data for this compound across preclinical models?

Use meta-analysis to harmonize data from murine infection models and in vitro hollow-fiber systems. Stratify results by variables like dosing intervals, protein binding, and infection site (e.g., lung vs. bloodstream). Apply nonlinear mixed-effects modeling (NONMEM) to quantify inter-study variability. Ensure methodological transparency by documenting assay conditions and statistical thresholds .

Q. What experimental frameworks optimize the synergy between this compound and β-lactams in polymicrobial infections?

Design checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use isobolograms to distinguish additive vs. synergistic interactions. For in vivo validation, employ neutropenic murine models co-infected with Klebsiella pneumoniae and Staphylococcus aureus. Apply factorial ANOVA to assess interaction significance and power analyses to determine sample sizes .

Q. How can researchers address discrepancies in cytotoxicity profiles of this compound across mammalian cell lines?

Conduct comparative cytotoxicity assays (e.g., MTT, LDH release) using primary human renal proximal tubule cells (RPTCs) and immortalized lines (HEK293). Normalize data to cell proliferation rates and mitochondrial activity. Use principal component analysis (PCA) to identify confounding factors (e.g., culture media composition). Reference FINER criteria to ensure ethical and feasible experimental scope .

Methodological Guidance for Data Interpretation

  • Handling Conflicting Data : Apply causal inference models (e.g., directed acyclic graphs) to account for confounders. Use sensitivity analyses to test robustness .
  • Statistical Validation : Pair non-parametric tests (Mann-Whitney U) with effect size metrics (Cohen’s d) for skewed datasets. Report p-values with confidence intervals to avoid misinterpretation .
  • Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for in vivo studies. Pre-register protocols on platforms like OSF to mitigate bias .

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